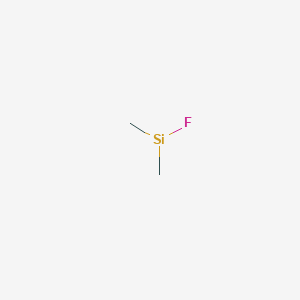

Dimethylfluorosilane

Beschreibung

Dimethylfluorosilane is an organosilicon compound characterized by two methyl groups and one fluorine atom bonded to a central silicon atom. It serves as a key intermediate in synthetic chemistry, particularly in reactions involving silicon-fluorine bonds. For example, in studies of arylsilane oxidation, derivatives like p-fluorophenyl dimethylfluorosilane exhibit distinct ¹⁹F NMR signals at −113.5 ppm (C–F) and −165.1 ppm (Si–F), highlighting the electronic effects of fluorine substituents . Its reactivity is influenced by fluoride ions, which mediate equilibria in hydrolysis and oxidation processes .

Eigenschaften

CAS-Nummer |

865-46-3 |

|---|---|

Molekularformel |

C2H7FSi |

Molekulargewicht |

78.16 g/mol |

IUPAC-Name |

fluoro(dimethyl)silane |

InChI |

InChI=1S/C2H7FSi/c1-4(2)3/h4H,1-2H3 |

InChI-Schlüssel |

NZJOONTZXJXTOL-UHFFFAOYSA-N |

SMILES |

C[Si](C)F |

Kanonische SMILES |

C[SiH](C)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethylfluorosilane can be synthesized through several methods. One common method involves the reaction of dichlorodimethylsilane with antimony trifluoride. The reaction proceeds as follows: [ \text{SiCl}_2(\text{CH}_3)_2 + 2 \text{SbF}_3 \rightarrow \text{SiF}_2(\text{CH}_3)_2 + 2 \text{SbCl}_3 ]

Industrial Production Methods: In industrial settings, dimethylfluorosilane is produced using high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The process typically involves the use of specialized equipment to handle the reactive and potentially hazardous materials involved.

Analyse Chemischer Reaktionen

Types of Reactions: Dimethylfluorosilane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Hydrolysis: In the presence of water, dimethylfluorosilane hydrolyzes to form dimethylsilanediol and hydrogen fluoride. [ \text{SiF}_2(\text{CH}_3)_2 + 2 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_2(\text{CH}_3)_2 + 2 \text{HF} ]

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

Hydrolysis Conditions: Hydrolysis typically occurs under ambient conditions but can be accelerated by the presence of acids or bases.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.

Hydrolysis Products: The primary products are dimethylsilanediol and hydrogen fluoride.

Wissenschaftliche Forschungsanwendungen

Dimethylfluorosilane has several applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

Biology: Research into its biological interactions is ongoing, particularly in the development of silicon-based biomaterials.

Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Wirkmechanismus

The mechanism by which dimethylfluorosilane exerts its effects is primarily through its reactivity with other chemical species. The silicon-fluorine bond is highly polar, making the compound reactive towards nucleophiles. This reactivity is harnessed in various chemical processes to achieve desired transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Dichlorodimethylsilane (DCDMS)

Chemical Formula : (CH₃)₂SiCl₂

Molecular Weight : 129.06 g/mol

- Reactivity : Hydrolyzes rapidly with moisture, releasing HCl, and is widely used in silicone polymer production.

- Stability : Air- and moisture-sensitive, requiring inert storage conditions .

- Safety : Highly corrosive; releases toxic HCl vapor upon hydrolysis .

Key Difference : The chlorine substituents in DCDMS increase electrophilicity and hydrolysis rates compared to dimethylfluorosilane, where fluorine’s higher electronegativity strengthens the Si–F bond, reducing hydrolysis susceptibility .

Diethyldifluorosilane

Chemical Formula : (C₂H₅)₂SiF₂

Molecular Weight : ~150.22 g/mol

- Synthesis : Produced via reaction of SiF₄ with aluminum triethyl complexes .

- Reactivity : Slower hydrolysis than chlorinated analogs due to stronger Si–F bonds.

- Applications: Used in organofluorine synthesis for agrochemicals and pharmaceuticals .

Key Difference : The bulkier ethyl groups in diethyldifluorosilane reduce steric accessibility compared to dimethylfluorosilane, altering reaction kinetics.

Perfluorooctyldimethylchlorosilane

Chemical Formula : C₁₀H₁₀ClF₁₃Si

Molecular Weight : 440.7 g/mol

- Reactivity : Chlorine enables surface bonding, while the perfluorinated chain imparts hydrophobicity.

- Applications : Surface modification for water-repellent coatings .

- Safety : Environmental concerns due to persistent fluorinated chains .

Key Difference : The long perfluorinated chain introduces unique surface-active properties absent in dimethylfluorosilane.

Dichloro-fluoro-methylsilane

Chemical Formula : CH₃Cl₂FSi

Molecular Weight : ~135.48 g/mol

- Reactivity : Mixed Cl/F substituents enable diverse reactivity, such as participation in both nucleophilic and electrophilic pathways .

- Stability : Less stable than dimethylfluorosilane due to competing electronic effects of Cl and F .

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity Trends : Fluorine’s electronegativity in dimethylfluorosilane stabilizes the Si–F bond, reducing hydrolysis rates compared to chlorinated analogs .

- Synthetic Utility : Dimethylfluorosilane derivatives are critical in studying reaction mechanisms via ¹⁹F NMR, offering insights into silicon-fluorine interaction dynamics .

- Safety Considerations : While dimethylfluorosilane lacks the corrosiveness of DCDMS, its fluoride release under certain conditions warrants careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.